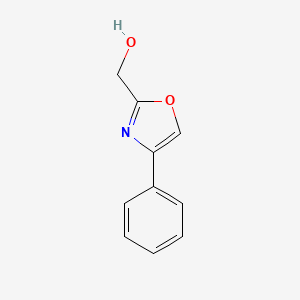

(4-Phenyl-1,3-oxazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-phenyl-1,3-oxazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-5,7,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCQWZMTHOQKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 4 Phenyl 1,3 Oxazol 2 Yl Methanol

Electrophilic and Nucleophilic Reactivity of the 1,3-Oxazole Core

The 1,3-oxazole ring is an electron-deficient heterocycle, which generally makes electrophilic substitution challenging unless activating, electron-donating groups are present on the ring. clockss.orgpharmaguideline.com Conversely, the ring's electron deficiency, particularly at the C2 position, makes it susceptible to nucleophilic attack, which can lead to either substitution or ring-opening. pharmaguideline.com

The reactivity of the oxazole (B20620) ring carbons towards electrophiles generally follows the order C4 > C5 > C2. pharmaguideline.com The C4 position is most susceptible to electrophilic attack due to the electron-donating resonance effect of the adjacent ring oxygen atom. clockss.org The C2 position is the least reactive towards electrophiles because of the electron-withdrawing inductive effects of both the nitrogen and oxygen atoms. clockss.org

Functionalization can be achieved through metallation. The C2 position is the most electron-deficient and acidic, making it prone to deprotonation by strong bases like organolithium reagents. pharmaguideline.com However, the resulting 2-lithio-oxazoles can be unstable. pharmaguideline.com More stable magnesiated or zincated species can be formed using TMP (2,2,6,6-tetramethylpiperidide) bases, which allows for subsequent reaction with various electrophiles to introduce new substituents at specific positions. nih.gov

Table 1: Regioselectivity in Electrophilic Reactions of the Oxazole Ring

| Position | Relative Reactivity | Rationale | Example Reaction |

|---|---|---|---|

| C4 | Highest | Strongest electron-donating resonance effect from ring oxygen. clockss.org | Vilsmeier-Haack formylation. clockss.org |

| C5 | Intermediate | Influenced by substituents at C2 and C4. | Bromination. clockss.org |

| C2 | Lowest | Electron-withdrawing inductive effects of adjacent N and O atoms. clockss.orgpharmaguideline.com | Metallation followed by electrophilic quench. pharmaguideline.comnih.gov |

While the oxazole ring has aromatic character, it can undergo ring cleavage, particularly upon nucleophilic attack. pharmaguideline.com The course of the reaction is highly dependent on the substituents and the nature of the nucleophile. For instance, nucleophilic attack at the electron-deficient C2 position can lead to cleavage of the oxazole ring. pharmaguideline.com In the presence of ammonia or formamide, oxazoles can be converted to imidazoles through a ring-cleavage and recyclization pathway. pharmaguideline.com

Oxidizing agents can also induce ring-opening. pharmaguideline.com Reagents like cold potassium permanganate or chromic acid are capable of cleaving the oxazole ring. pharmaguideline.com Furthermore, certain substituted oxazoles can undergo ring oxidation to form 2-oxazolones, a reaction that can be catalyzed by enzymes like aldehyde oxidase.

Transformations of the Methanol (B129727) Functionality at C2

The hydroxyl group of the methanol substituent at the C2 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The primary alcohol of (4-Phenyl-1,3-oxazol-2-yl)methanol can be oxidized to the corresponding aldehyde or further to the carboxylic acid using a wide array of standard oxidizing agents. The choice of reagent determines the final product.

Oxidation to Aldehyde : Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or a Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) are effective for this transformation. semanticscholar.org

Oxidation to Carboxylic Acid : Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. semanticscholar.org Common reagents for this include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). semanticscholar.org Milder, more modern methods, such as using Oxone or a combination of NaBr and Selectfluor in an aqueous solvent system, can also efficiently yield the carboxylic acid derivative. mdma.chnih.gov The synthesis of 4-phenyl-2-oxazole carboxylic acid derivatives has been reported as part of studies developing potential PDE4 inhibitors. nih.gov

Table 2: Summary of Oxidation Reactions

| Starting Material | Product | Reagent(s) | Typical Conditions |

|---|---|---|---|

| Primary Alcohol | Aldehyde | PCC (Pyridinium Chlorochromate) | CH₂Cl₂, room temperature. semanticscholar.org |

| Primary Alcohol | Aldehyde | DMSO, (COCl)₂, Et₃N (Swern) | Low temperature (-78 °C to rt). semanticscholar.org |

| Primary Alcohol | Carboxylic Acid | KMnO₄, NaH₂PO₄ | tBuOH, H₂O. semanticscholar.org |

| Primary Alcohol | Carboxylic Acid | Selectfluor, NaBr | CH₃CN/H₂O. nih.gov |

| Aldehyde | Carboxylic Acid | Oxone | DMF, room temperature. mdma.ch |

The hydroxyl group readily participates in esterification reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. medcraveonline.com These reactions are typically catalyzed by an acid (e.g., H₂SO₄ in Fischer esterification) or a coupling agent. Enzymatic methods using lipases also provide a route to these esters. medcraveonline.com

Etherification can be accomplished under basic conditions, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

The hydroxyl group of the C2-methanol substituent is a poor leaving group but can be converted into a good one to facilitate nucleophilic substitution. One common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine. These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide).

Alternatively, reactions like the Mitsunobu reaction allow for the direct conversion of the alcohol to other functional groups with inversion of stereochemistry, although this is not relevant for an achiral primary alcohol. Direct conversion to an azide has been demonstrated on similar heterocyclic methanols using trimethylsilyl azide (TMSN₃) and a Lewis acid catalyst like BF₃∙Et₂O. mdpi.com This provides a pathway to introduce a nitrogen-containing functional group.

Modifications and Derivatization Strategies of the Phenyl Substituent

The phenyl substituent of this compound offers a versatile platform for structural modification and derivatization. These modifications are typically achieved by employing precursors already bearing functional groups on the phenyl ring, which are then carried through the oxazole synthesis, or by direct functionalization of the phenyl ring after the oxazole core is formed. Strategies such as palladium-catalyzed cross-coupling reactions are particularly effective for introducing a wide array of substituents.

A common approach involves starting with a substituted benzaldehyde or benzoyl chloride, which is then used to construct the oxazole ring. For instance, precursors like 4-bromobenzyl alcohol can be converted into the corresponding substituted phenyl-oxazole derivative. This halo-substituted intermediate then becomes a key substrate for further derivatization via cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. mdpi.com For a compound like (4-(4-bromophenyl)-1,3-oxazol-2-yl)methanol, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the para-position of the phenyl ring. The choice of catalyst, base, and solvent is crucial for achieving high yields. mdpi.comnih.gov For example, Pd(PPh₃)₄ is a commonly used catalyst, often paired with bases such as K₃PO₄ or K₂CO₃ in solvents like 1,4-dioxane or dimethoxyethane. mdpi.comsemanticscholar.org

Another key strategy is the introduction of nitrogen-containing functional groups. This can be achieved by starting with a nitrophenyl precursor, which is then converted to the oxazole. The nitro group can subsequently be reduced to an amine. This amine derivative can then undergo further reactions, such as diazotization followed by coupling, to introduce azo moieties, creating compounds with extended conjugation. nih.gov

The following table summarizes representative derivatization strategies applicable to the phenyl ring of this compound, based on established synthetic methodologies for related heterocyclic compounds.

| Reaction Type | Substrate Precursor | Reagents & Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | (4-(4-Bromophenyl)-1,3-oxazol-2-yl)methanol | Arylboronic acid, Pd(PPh₃)₄ (catalyst), K₃PO₄ (base), 1,4-Dioxane (solvent), Heat | (4-(Biphenyl-4-yl)-1,3-oxazol-2-yl)methanol derivatives |

| Nitro Group Reduction | (4-(4-Nitrophenyl)-1,3-oxazol-2-yl)methanol | SnCl₂·2H₂O, NaBH₄, Ethanol | (4-(4-Aminophenyl)-1,3-oxazol-2-yl)methanol |

| Diazotization & Azo Coupling | (4-(4-Aminophenyl)-1,3-oxazol-2-yl)methanol | 1. NaNO₂, HCl (aq), 0-5°C 2. Phenol or other coupling partner | (4-(4-(Phenyldiazenyl)phenyl)-1,3-oxazol-2-yl)methanol derivatives |

| Ether Synthesis (Williamson) | (4-(4-Hydroxyphenyl)-1,3-oxazol-2-yl)methanol | Alkyl halide (e.g., CH₃I), K₂CO₃ (base), Acetonitrile (solvent) | (4-(4-Alkoxyphenyl)-1,3-oxazol-2-yl)methanol derivatives |

Transition Metal-Mediated Transformations Involving this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations on heterocyclic compounds, including this compound. Palladium-catalyzed reactions are particularly prominent for their efficiency in forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. mdpi.comresearchgate.net These transformations typically involve the functionalization of a pre-existing halide on the phenyl ring or, in some cases, direct C-H activation. organic-chemistry.orgrsc.org

The Heck reaction, for example, couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orgnih.gov A precursor such as (4-(4-iodophenyl)-1,3-oxazol-2-yl)methanol could be reacted with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst like Pd(OAc)₂ with a phosphine ligand to yield derivatives with extended side-chains on the phenyl ring. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized substrates like organohalides. organic-chemistry.orgresearchgate.net Palladium catalysts can mediate the coupling of the C-H bonds of the phenyl ring directly with coupling partners. For instance, palladium-catalyzed direct arylation allows for the introduction of new aryl groups onto the phenyl ring of the oxazole derivative, offering an atom-economical alternative to traditional cross-coupling methods. mdpi.comorganic-chemistry.org While C-H activation can also occur on the oxazole ring itself, conditions can be tuned to favor functionalization of the phenyl substituent. nih.gov

Rhodium catalysis also presents opportunities for C-H functionalization. Rhodium catalysts have been shown to be effective for cascade reactions involving C-H activation and annulation on phenyl-oxazole systems, leading to the construction of more complex fused heterocyclic structures. researchgate.net

The table below outlines key transition metal-mediated transformations that can be applied to derivatives of this compound.

| Transformation | Catalyst System | Substrate Type | Coupling Partner | Product Class |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, Phosphine Ligand (e.g., PPh₃), Base (e.g., Et₃N) | (4-(4-Halophenyl)-1,3-oxazol-2-yl)methanol | Alkene (e.g., Styrene, Butyl acrylate) | Styrenyl- or Acrylate-substituted phenyl-oxazole derivatives |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, Cs₂CO₃) | (4-(4-Halophenyl)-1,3-oxazol-2-yl)methanol | Aryl or Heteroaryl boronic acid | Biaryl- or Heteroaryl-substituted phenyl-oxazole derivatives |

| Direct C-H Arylation | Pd(OAc)₂ or Pd(PPh₃)₄, Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃) | This compound | Aryl halide | Biaryl-substituted phenyl-oxazole derivatives |

| C-H Activation/Annulation | [RhCp*Cl₂]₂, AgSbF₆ (co-catalyst) | This compound | Alkyne or Alkene | Fused polycyclic heteroaromatic systems |

Spectroscopic and Structural Elucidation Studies of 4 Phenyl 1,3 Oxazol 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of (4-Phenyl-1,3-oxazol-2-yl)methanol by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides detailed information about the number and types of protons present in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons of the phenyl ring, the oxazole (B20620) ring, the methylene (B1212753) group, and the hydroxyl group. The protons on the phenyl group typically appear as a multiplet in the aromatic region (δ 7.2-7.6 ppm). The proton on the oxazole ring shows a characteristic chemical shift, and the methylene protons adjacent to the hydroxyl group and the oxazole ring appear as a singlet. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum shows characteristic peaks for the carbon atoms of the phenyl ring, the oxazole ring, and the methylene group. For instance, the carbon of the methylene group (CH₂OH) would appear in the aliphatic region, while the carbons of the phenyl and oxazole rings would be found in the aromatic/heteroaromatic region.

A representative, though not specific to this exact isomer, ¹H NMR spectrum of a related oxazole derivative in CDCl₃ shows aromatic protons in the range of δ 7.24-7.43 ppm, while another set of aromatic protons appears at δ 6.92 ppm. rsc.org The ¹³C NMR spectrum of a similar structure displays signals for aromatic and heterocyclic carbons at various shifts including δ 159.0, 144.0, 136.1, 128.4, 127.9, 127.4, 126.4, and 113.9 ppm. rsc.org

Interactive Data Table: Representative NMR Data for Oxazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

| ¹H | 7.2 - 7.6 | Phenyl Protons |

| ¹H | ~7.0 - 8.0 | Oxazole Proton |

| ¹H | ~4.5 - 5.0 | Methylene Protons (CH₂) |

| ¹H | Variable (Broad) | Hydroxyl Proton (OH) |

| ¹³C | 120 - 140 | Phenyl Carbons |

| ¹³C | 140 - 165 | Oxazole Carbons |

| ¹³C | ~60 - 70 | Methylene Carbon (CH₂) |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key structural motifs.

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic phenyl and oxazole rings is confirmed by C-H stretching vibrations usually appearing above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. rsc.orgajchem-a.com The C-O stretching vibration of the alcohol and the ether linkage within the oxazole ring would also produce distinct signals in the fingerprint region (below 1500 cm⁻¹). For instance, IR spectra of similar compounds show characteristic peaks around 3356 cm⁻¹ (O-H), and in the 1400-1600 cm⁻¹ range for aromatic C=C stretching. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| C=N (Oxazole) | Stretching | 1600 - 1650 |

| C-O (Alcohol/Ether) | Stretching | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structural composition through fragmentation analysis. The compound has a molecular formula of C₁₀H₉NO₂ and an exact mass of 175.0633. ufz.demassbank.eu

In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) would be observed, confirming the molecular weight of the compound. For this compound, the [M+H]⁺ peak would appear at an m/z (mass-to-charge ratio) of approximately 176.0706. ufz.demassbank.eu The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the connectivity of the molecule, as the parent ion breaks down into smaller, stable fragment ions. Common fragmentation pathways may involve the loss of the hydroxymethyl group or cleavage of the oxazole ring.

Interactive Data Table: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | ufz.demassbank.eubiosynth.comnih.gov |

| Exact Mass | 175.0633 u | ufz.demassbank.eu |

| Molecular Weight | 175.18 g/mol | biosynth.com |

| [M+H]⁺ (Precursor Ion) | 176.0706 m/z | ufz.demassbank.eu |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive proof of the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The presence of conjugated π-systems, including the phenyl and oxazole rings, results in the absorption of UV or visible light, promoting electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the π → π* and n → π* transitions. The extended conjugation between the phenyl and oxazole rings influences the energy of these transitions and thus the position of the absorption bands. For similar aromatic and heterocyclic systems, absorption maxima are often observed in the range of 250-350 nm. mdpi.comphyschemres.org For instance, studies on related oxadiazole derivatives show intensive absorption maxima around 300 nm. mdpi.com The solvent environment can also influence the position and intensity of these absorption bands.

Theoretical and Computational Investigations of 4 Phenyl 1,3 Oxazol 2 Yl Methanol

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT is a popular method for calculating the optimized molecular geometry (bond lengths and angles) and electronic properties of organic molecules. ajchem-a.comnih.gov For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set are commonly employed to determine these parameters for heterocyclic compounds. ajchem-a.com

Although specific values for (4-Phenyl-1,3-oxazol-2-yl)methanol are not present in the searched literature, a DFT analysis would typically generate data similar to that shown in the illustrative table below.

Table 1: Illustrative Predicted Geometrical Parameters for this compound from a DFT Study. (Note: The following data is hypothetical and for illustrative purposes only, as specific literature was not found.)

| Parameter | Description | Predicted Value (Illustrative) |

| Bond Lengths | ||

| C-O (oxazole) | Length of the carbon-oxygen bond within the oxazole (B20620) ring. | ~ 1.37 Å |

| C=N (oxazole) | Length of the carbon-nitrogen double bond in the oxazole ring. | ~ 1.30 Å |

| C-C (ring-ring) | Length of the bond connecting the phenyl and oxazole rings. | ~ 1.46 Å |

| C-O (methanol) | Length of the carbon-oxygen bond in the hydroxymethyl group. | ~ 1.43 Å |

| Bond Angles | ||

| O-C-N (oxazole) | Angle within the oxazole ring. | ~ 115° |

| C-C-N (oxazole) | Angle within the oxazole ring. | ~ 109° |

| Dihedral Angle | ||

| Phenyl-Oxazole | Torsion angle defining the twist between the two rings. | Variable |

Quantum Chemical Calculations of Reactivity Descriptors (e.g., HOMO-LUMO Gap, Chemical Potential)

Quantum chemical calculations are essential for understanding the reactivity of a molecule. Descriptors derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting chemical behavior. researchgate.netyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov From the HOMO and LUMO energies, other global reactivity descriptors can be calculated, including:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A high hardness value often correlates with a large HOMO-LUMO gap and greater stability. researchgate.net

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Computational studies on related heterocyclic systems often calculate these parameters to rationalize reactivity patterns. researchgate.net For example, analysis of the molecular electrostatic potential (MEP) surface can identify the regions most susceptible to electrophilic or nucleophilic attack. ajchem-a.com

Table 2: Illustrative Reactivity Descriptors for this compound. (Note: The following data is hypothetical and for illustrative purposes only.)

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Electrophilicity Index | ω = μ² / (2η) | Propensity to accept electrons. |

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key areas of conformational flexibility include the rotation of the phenyl group relative to the oxazole ring and the rotation of the hydroxymethyl (-CH₂OH) group.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry provides invaluable insights into how chemical reactions occur. By modeling the transition states and intermediates along a reaction coordinate, researchers can elucidate reaction mechanisms, predict reaction outcomes, and understand the factors controlling reaction rates. For a molecule like this compound, this could involve modeling its synthesis, such as the cyclization reaction to form the oxazole ring, or its subsequent reactions, like the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid. While specific computational studies on the reaction mechanisms of this compound were not found, such investigations are common for understanding the synthesis and reactivity of heterocyclic compounds. nih.gov

Spectroscopic Property Prediction and Validation against Experimental Data

Theoretical calculations can predict various spectroscopic properties, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netdntb.gov.ua These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. researchgate.net

DFT calculations are frequently used to compute harmonic vibrational frequencies. ajchem-a.com These theoretical frequencies are often scaled by a specific factor to improve agreement with experimental IR and Raman spectra, aiding in the assignment of complex vibrational modes. ajchem-a.com Similarly, Time-Dependent DFT (TD-DFT) is a standard method for calculating electronic transition energies and predicting UV-Visible absorption spectra. mdpi.com The calculation of NMR chemical shifts provides another layer of structural validation by comparing computed values with those obtained from ¹H and ¹³C NMR spectroscopy. researchgate.net This comparison is a powerful tool for confirming that the correct molecule has been synthesized. researchgate.net

Advanced Applications and Future Research Directions in 4 Phenyl 1,3 Oxazol 2 Yl Methanol Chemistry

Role as a Key Synthetic Building Block for Complex Heterocyclic Architectures

The primary and most established role of (4-Phenyl-1,3-oxazol-2-yl)methanol in chemical research is as a versatile building block for the synthesis of more elaborate molecules. The oxazole (B20620) ring is a common scaffold in pharmacologically active compounds, and the substituents on this particular molecule offer multiple pathways for synthetic modification. mdpi.com

The hydroxymethyl (-CH₂OH) group at the 2-position is a key functional handle. It can be readily transformed into other functional groups, allowing for the extension of the molecular framework. For instance, oxidation of the primary alcohol can yield the corresponding aldehyde ((4-phenyl-1,3-oxazol-2-yl)carbaldehyde) or carboxylic acid (4-phenyl-1,3-oxazole-2-carboxylic acid). These products are themselves valuable intermediates for reactions such as Wittig olefination, imine formation, or amide coupling, thereby opening avenues to a vast array of complex derivatives.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities. The phenyl group at the 4-position also offers a site for electrophilic aromatic substitution, allowing for further molecular diversification. This synthetic utility makes this compound a valuable starting material for constructing diverse heterocyclic architectures.

Below is a table outlining potential synthetic transformations of this compound.

| Reagent(s) | Resulting Functional Group | Product Name | Potential Subsequent Reactions |

| PCC or DMP | Aldehyde | (4-Phenyl-1,3-oxazol-2-yl)carbaldehyde | Wittig reaction, Grignard addition, Reductive amination |

| KMnO₄ or Jones Reagent | Carboxylic Acid | 4-Phenyl-1,3-oxazole-2-carboxylic acid | Amide coupling, Esterification, Fischer-Heller cyclization |

| SOCl₂ or PBr₃ | Halide (Cl, Br) | 2-(Halomethyl)-4-phenyl-1,3-oxazole | Nucleophilic substitution, Grignard reagent formation |

| TsCl, pyridine | Tosylate | (4-Phenyl-1,3-oxazol-2-yl)methyl tosylate | Nucleophilic substitution with various nucleophiles |

Applications in Materials Science and Engineering

While the core structure of this compound suggests potential in materials science, dedicated research into these applications for this specific molecule is not yet widespread.

Utilization as a Ligand or Scaffold in Homogeneous and Heterogeneous Catalysis

The structure of this compound contains heteroatoms—specifically the oxazole nitrogen and the hydroxyl oxygen—that could serve as coordination sites for metal ions. This suggests a potential application as a bidentate ligand in the field of coordination chemistry and catalysis. A patent for a related, more complex oxazole derivative includes a general categorization for use in chemical kinetics and catalysis, hinting at the broader potential of this class of compounds. google.com However, specific studies employing this compound as a ligand for homogeneous or heterogeneous catalysis have not been prominently reported. The development of chiral versions of this scaffold could also be a future avenue for its use in asymmetric catalysis.

Supramolecular Chemistry and Self-Assembly Processes (if applicable)

Information regarding the application of this compound in the fields of supramolecular chemistry and directed self-assembly is not available in the reviewed scientific literature. The potential for hydrogen bonding via the hydroxyl group and π-π stacking interactions from the phenyl and oxazole rings could theoretically be exploited for creating ordered supramolecular structures, but this remains a hypothetical application requiring experimental validation.

Development of Novel Chemical Probes and Reagents (excluding clinical diagnostics)

The development of this compound as a chemical probe or reagent is a plausible, yet underexplored, research direction. Given that many oxazole derivatives exhibit fluorescence, this compound could serve as a foundational scaffold for creating fluorescent probes. By synthetically modifying the hydroxymethyl or phenyl moieties, recognition units could be attached that selectively bind to specific analytes (e.g., metal ions, anions, or small molecules). This binding event could trigger a change in the fluorescence signal ("turn-on" or "turn-off" sensing), allowing for the detection of the target species. This area offers considerable opportunity for future research in analytical and sensing applications.

Future Outlook and Unexplored Avenues in this compound Research

The foundational knowledge of this compound opens up a landscape of possibilities for future scientific inquiry. The inherent reactivity and structural features of the molecule position it as a valuable scaffold for development in medicinal chemistry, catalysis, and materials science. The future of research in this area will likely be characterized by a multidisciplinary approach, combining synthetic innovation with computational modeling to unlock the full potential of this oxazole derivative.

Advancements in Medicinal Chemistry through Bioisosteric Modification

A significant and largely unexplored avenue for this compound is the systematic application of bioisosterism. nih.gov This medicinal chemistry strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of modulating the molecule's biological activity, metabolic stability, or pharmacokinetic profile. nih.govdundee.ac.uk

The phenyl group is a prime candidate for such modification. While integral to the core structure, phenyl rings can be susceptible to metabolic oxidation. cambridgemedchemconsulting.com Replacing the phenyl ring with various classical or non-classical bioisosteres could lead to novel analogues with improved drug-like properties. nih.govdundee.ac.uk For instance, introducing heteroaromatic rings can alter polarity and reduce metabolic liabilities, while non-classical mimics like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can improve metabolic stability and solubility. nih.govdundee.ac.ukcambridgemedchemconsulting.com

Table 1: Potential Bioisosteric Replacements for the Phenyl Group

| Bioisostere Type | Example Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Classical (Aromatic) | Pyridyl | Increases polarity, improves water solubility, can block metabolism. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Classical (Aromatic) | Thienyl | Modulates electronic properties and potential for different biological interactions. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Classical (Aromatic) | 4-Fluorophenyl | Can block sites of metabolism without significantly altering size. cambridgemedchemconsulting.com | cambridgemedchemconsulting.com |

| Non-Classical (Saturated) | Bicyclo[1.1.1]pentane (BCP) | Improves metabolic stability and solubility while mimicking the vector of the phenyl ring. nih.gov | nih.gov |

| Non-Classical (Saturated) | Cubane | Acts as a rigid, three-dimensional phenyl mimic; can improve potency. nih.gov | nih.gov |

Further research could also explore modifications to the oxazole ring itself, for instance by creating thiazole (B1198619) or oxadiazole analogues, or by altering the hydroxymethyl group to an aldehyde, carboxylic acid, or various esters to probe structure-activity relationships (SAR). acs.orgthepharmajournal.com

Exploration in Homogeneous Catalysis

The nitrogen atom of the oxazole ring and the oxygen of the methanol (B129727) group in this compound make it a promising candidate for use as a bidentate ligand in coordination chemistry. mdpi.comalfachemic.comchemscene.com The synthesis of transition metal complexes using this compound as a ligand is a significant and unexplored field. Such complexes could exhibit catalytic activity in a range of important organic transformations.

Future studies could focus on preparing complexes with metals like palladium, rhodium, platinum, or vanadium and screening their efficacy in reactions such as:

Cross-coupling reactions: Palladium complexes could be investigated for activity in Suzuki, Heck, or Sonogashira couplings.

Hydrosilylation: Platinum complexes are known to be active catalysts for the hydrosilylation of alkenes and alkynes. acs.orgresearchgate.net

Polymerization: Vanadium-based catalysts featuring oxazole ligands have shown promise in ethylene (B1197577) polymerization and copolymerization. mdpi.com

The steric and electronic properties of the ligand could be fine-tuned through the bioisosteric modifications discussed previously, potentially leading to catalysts with high activity and selectivity.

Applications in Materials Science

Heterocyclic compounds containing conjugated aromatic systems, such as oxazoles and oxadiazoles, are known to possess interesting photophysical properties, including fluorescence. nih.govacs.orgnih.gov These properties make them candidates for use in advanced materials, particularly in optoelectronics.

Unexplored avenues for this compound include:

Photophysical Characterization: A thorough investigation of its absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents is needed. nih.gov

Development of Emissive Materials: Derivatives of the core structure could be synthesized to tune the emission wavelength, with potential applications as emitters in Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov

Chemosensor Development: The oxazole and hydroxyl moieties could act as binding sites for metal ions or other analytes, making it possible to design fluorescent chemosensors where binding events lead to a detectable change in fluorescence ("turn-off" or "turn-on" response).

The Role of Computational Chemistry

Modern computational methods offer a powerful toolkit to guide and accelerate future research on this compound and its derivatives. jcchems.comnih.gov In silico studies can predict molecular properties and screen virtual libraries of compounds before committing to laborious synthetic work. nih.govmdpi.com

Key computational approaches for future investigation include:

Density Functional Theory (DFT): To calculate electronic structure, reactivity descriptors, and predict spectroscopic properties (NMR, IR, UV-Vis). jcchems.commdpi.com

Molecular Docking: To predict the binding affinity and orientation of novel analogues within the active sites of biological targets, such as enzymes or receptors. nih.govnih.gov

Molecular Dynamics (MD) Simulations: To study the stability of ligand-protein complexes over time and understand the dynamic interactions that govern binding. nih.gov

By integrating these computational strategies with synthetic chemistry, researchers can more efficiently design and prioritize novel compounds with desired properties for specific applications.

Table 2: Summary of Future Research Directions

| Research Area | Specific Focus | Potential Outcome | Relevant Techniques |

|---|---|---|---|

| Medicinal Chemistry | Bioisosteric replacement of the phenyl ring. | Novel analogues with improved potency, selectivity, or pharmacokinetic profiles. nih.gov | Organic Synthesis, In Vitro Biological Assays |

| Catalysis | Synthesis and characterization of transition metal complexes. | New homogeneous catalysts for polymerization or cross-coupling reactions. mdpi.comacs.org | Inorganic Synthesis, NMR, X-ray Crystallography, Catalytic Testing |

| Materials Science | Investigation of photophysical properties. | Development of novel fluorescent materials for OLEDs or chemosensors. acs.org | UV-Vis & Fluorescence Spectroscopy, Cyclic Voltammetry |

| Computational Chemistry | In silico design and screening of new derivatives. | Rational design of target compounds and prediction of their properties. jcchems.comnih.gov | DFT, Molecular Docking, MD Simulations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.